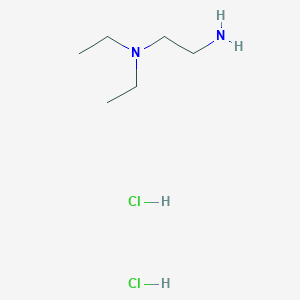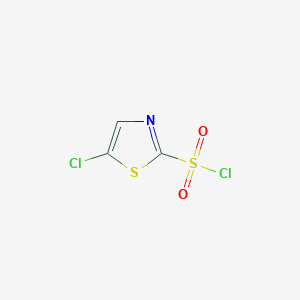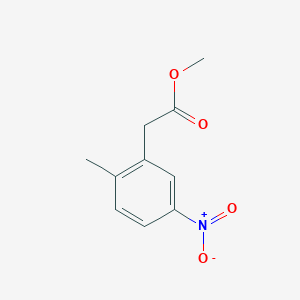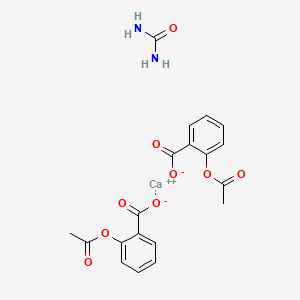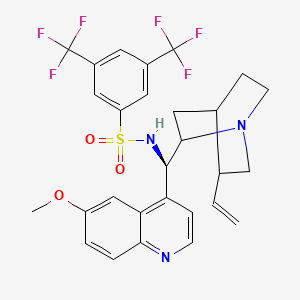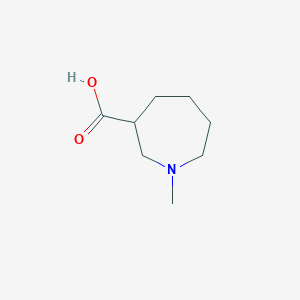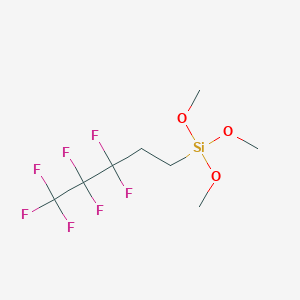
5-氨基-1-(2-氟苯基)-1H-吡唑-3-羧酸乙酯
描述
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2 . It is a unique chemical that is used in early discovery research .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate consists of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES string: CCOC(=O)c1cnn(c1N)c2ccccc2F .科学研究应用
晶体结构测定
已测定出一种类似化合物(6-氨基-5-氰基-4-(4-氟苯基)-2,4-二氢吡喃并[2,3-c]吡唑-3-羧酸乙酯)的晶体结构,突出了其在晶体学研究中了解分子构象和相互作用的潜力 (Kumar 等人,2018)。
氟化合物的合成
对氟代吡唑合成的研究(例如三氟甲基促进的官能吡唑并[1,5-a]嘧啶和吡唑并[5,1-d][1,2,3,5]四嗪-4(3H)-酮的合成)利用了类似氟代吡唑化合物的独特反应性。已发现这些化合物具有新颖的荧光性质,并具有作为单子叶植物稗草(Echinochloa crus-galli L. Beauv)抑制剂的潜力,证明了它们在新荧光分子和除草剂的开发中的重要性 (Wu 等人,2006)。
缓蚀
已研究了吡喃吡唑衍生物对低碳钢的缓蚀性能,这对于工业应用至关重要。此类研究对于开发能够在腐蚀性环境中保护金属的新型缓蚀剂至关重要 (Dohare 等人,2017)。
细胞毒活性
已研究了新型吡唑并[1,5-a]嘧啶和相关席夫碱的细胞毒活性,为寻找新的抗癌剂提供了希望。这些研究有助于持续寻找更有效和更具选择性的癌症治疗方法 (Hassan 等人,2015)。
作用机制
Target of Action
Compounds containing the pyrazole nucleus are known to exhibit a wide range of biological activities and are often used in drug discovery . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, would be expected to be absorbed in the body, distributed to various tissues, metabolized by enzymes, and eventually excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have shown to inhibit the growth of certain types of cells, modulate immune response, or block specific biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more stable and effective at certain pH levels or temperatures .
生化分析
Biochemical Properties
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and proteases. The interaction with CDKs, for instance, can lead to the inhibition of cell cycle progression, which is crucial in cancer research . Additionally, Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can bind to proteases, altering their activity and affecting protein degradation pathways .
Cellular Effects
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits diverse effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate to CDKs results in the inhibition of kinase activity, thereby blocking cell cycle progression . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are crucial for understanding the pharmacodynamics of this compound .
Subcellular Localization
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can be targeted to the mitochondria, affecting mitochondrial function and inducing apoptosis . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .
属性
IUPAC Name |
ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMOTVRUGZKUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693330 | |
| Record name | Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304874-05-3 | |
| Record name | Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


